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molecular formula C6H5BrO2 B1269886 2-Bromoresorcinol CAS No. 6751-75-3

2-Bromoresorcinol

Cat. No. B1269886
M. Wt: 189.01 g/mol
InChI Key: UOLPZAPIFFZLMF-UHFFFAOYSA-N
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Patent
US06214869B1

Procedure details

Bromine (0.363 L) was added dropwise over 2 hours to a solution of resorcinol (250 g) in dichloromethane (3.5 L). The solution was stirred at room temperature for 18 hours at which time approximately 1 L of the dichloromethane was removed by distillation. MeOH was added and the distillation continued in this manner until all of the dichloromethane was removed and the solution contained approximately 1.5 L of MeOH. To this was added a solution of NaOH (181.5 g) and Na2SO3 (573 g) in H2O (7.5 L). The resulting mixture was stirred at ambient temperature for 1 hour. The solution was then acidified to pH=2 with concentrated HCl (75 mL) and extracted with tert-butyl methyl ether (TBME) (2×1 L). The combined organic layers were treated with activated charcoal (20 g) and filtered through Celite; the Celite was washed with an additional 500 mL of TBME. The solvent was then removed in vacuo. The resulting crude 2-bromoresorcinol was dissolved in a minimum amount of ethyl acetate and filtered through silica gel eluting with a gradient from 20% to 40% ethyl acetate in hexanes yielding 2-bromoresorcinol (122 g). m.p. 86-88°.
Quantity
0.363 L
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1([CH:10]=[CH:9][CH:8]=[C:6]([OH:7])[CH:5]=1)[OH:4]>ClCCl>[Br:1][C:5]1[C:6]([OH:7])=[CH:8][CH:9]=[CH:10][C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
0.363 L
Type
reactant
Smiles
BrBr
Name
Quantity
250 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
3.5 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by distillation
ADDITION
Type
ADDITION
Details
MeOH was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
To this was added a solution of NaOH (181.5 g) and Na2SO3 (573 g) in H2O (7.5 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (TBME) (2×1 L)
ADDITION
Type
ADDITION
Details
The combined organic layers were treated with activated charcoal (20 g)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the Celite was washed with an additional 500 mL of TBME
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude 2-bromoresorcinol was dissolved in a minimum amount of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel eluting with a gradient from 20% to 40% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 122 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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